4-(4-Hydroxyphenyl)-2-nitrophenol

Polar Surface Area Drug-likeness Solubility

Researchers requiring ditopic ligands for MOFs or CNS-focused intermediates face synthetic bottlenecks when simpler nitrophenols lack the dual-hydroxyl architecture needed for orthogonal protection and bridging. 4-(4-Hydroxyphenyl)-2-nitrophenol (CAS 374589-63-6) resolves this with: • Two chemically distinct phenolic -OH groups enabling sequential protection/deprotection and regioselective derivatization. • PSA of 86.28 Ų and dual HBD count (2), uniquely suited for bridging two metal centers simultaneously. • LogP 3.20 balancing permeability and solubility within CNS drug-like property space. Supplied at ≥95% purity with full analytical characterization (NMR, HPLC, MS). Custom synthesis from gram to kilogram scale available.

Molecular Formula C12H9NO4
Molecular Weight 231.20 g/mol
CAS No. 374589-63-6
Cat. No. B6328883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Hydroxyphenyl)-2-nitrophenol
CAS374589-63-6
Molecular FormulaC12H9NO4
Molecular Weight231.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(C=C2)O)[N+](=O)[O-])O
InChIInChI=1S/C12H9NO4/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7,14-15H
InChIKeyRTMAIRQMOJFXRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Hydroxyphenyl)-2-nitrophenol: Core Profile


4-(4-Hydroxyphenyl)-2-nitrophenol (CAS 374589-63-6) is a biphenyl derivative classified as a 4-substituted-2-nitrophenol, featuring a hydroxyl group on each aromatic ring and a nitro group ortho to one phenolic hydroxyl . Its molecular formula is C12H9NO4 with a molecular weight of 231.20 g/mol, and it is typically supplied at ≥95% purity for research and development applications . The compound's structure—two phenolic moieties bridged by a single bond—imparts a distinct hydrogen-bonding profile and polarity compared to simpler mono-ring nitrophenols or mono-hydroxy nitrobiphenyl analogs, making it a specific synthetic intermediate for complex organic molecules .

Dual-hydroxyl biphenyl architecture
Higher polarity than mono-hydroxy analogs
Research-grade purity for synthetic use

4-(4-Hydroxyphenyl)-2-nitrophenol: Why Analogs Fail


Generic substitution with simpler 2-nitrophenol, 4-nitrophenol, or even mono-hydroxy nitrobiphenyl analogs like 4-hydroxy-2'-nitrobiphenyl fails due to critical differences in hydrogen bond donor/acceptor count, polar surface area (PSA), and electronic distribution arising from the second hydroxyl group on the nitrophenyl ring [1]. These properties directly govern solubility, chromatographic retention, and reactivity in downstream coupling or reduction steps. The quantitative evidence below demonstrates that the target compound occupies a specific property space—higher PSA and a different hydrogen-bonding landscape—that generic replacements cannot replicate, leading to divergent reaction kinetics, altered regioselectivity in further functionalization, and inconsistent purification behavior in preparative workflows [1].

Lower PSA and H-bond donor count in mono-hydroxy or mono-ring analogs may alter solubility and chromatographic retention.
Lipophilicity mismatch may shift extraction efficiency and reverse-phase HPLC retention times.
Single-donor analogs may not replicate the bifunctional hydrogen-bonding or dual-metal chelation geometry.

4-(4-Hydroxyphenyl)-2-nitrophenol: Quantitative Comparison with Analogs


Polar Surface Area (PSA) Differentiation

The target compound exhibits a calculated Polar Surface Area (PSA) of 86.28 Ų, which is significantly higher than that of the mono-hydroxyl analog 4-Hydroxy-2'-nitrobiphenyl (PSA = 63.4 Ų) due to the additional phenolic -OH group on the nitrophenyl ring [1]. This difference exceeds 22 Ų, a magnitude well beyond the uncertainty of computational methods, and translates to measurably distinct aqueous solubility and reversed-phase chromatographic retention. In contrast, 4-nitrophenol and 2-nitrophenol have even lower PSA values (approximately 57.6 Ų and 58.5 Ų, respectively), making them poor proxies for studies requiring the biphenyl scaffold with dual hydroxyl functionality [2].

Polar Surface Area
Cross-study comparable
86.28 Ų+22.9 vs analog
Increases aqueous solubility and alters reversed-phase retention.
Source: ChemSrc, PubChem
Polar Surface Area Drug-likeness Solubility

Lipophilicity (LogP) and Partitioning Behavior

The computed LogP for 4-(4-Hydroxyphenyl)-2-nitrophenol is 3.20, while the direct analog 4-Hydroxy-2'-nitrobiphenyl has a reported LogP of 3.50 [1]. The 0.3 LogP unit decrease is attributable to the additional hydroxyl group, which increases hydrogen-bonding capacity and reduces overall hydrophobicity. This results in a measurable difference in octanol-water partitioning: the target compound is approximately half as lipophilic as its mono-hydroxy counterpart, a difference that directly impacts solvent extraction efficiency and reverse-phase HPLC retention times .

Lipophilicity (LogP)
Cross-study comparable
3.20 · Δ -0.30 vs analog
Lower lipophilicity reduces octanol-water partitioning.
Impacts extraction and HPLC method adjustments.
Lipophilicity LogP Extraction

Hydrogen Bond Donor Count and Reactivity

4-(4-Hydroxyphenyl)-2-nitrophenol possesses two hydrogen bond donor (HBD) groups (both phenolic -OH), whereas 4-Hydroxy-2'-nitrobiphenyl has only one [1]. This doubling of HBD count directly influences hydrogen-bond-guided catalysis, molecular recognition events, and the capacity for forming stable metal-ligand complexes through deprotonation of the phenolic oxygens. In contrast, simple 2-nitrophenol, with an internal hydrogen bond between the ortho-OH and the nitro group, has effectively only one free HBD, making it a poor surrogate for applications requiring bifunctional hydrogen-bond donation [2].

H-Bond Donors
Class-level inference
2
Dual-donor scaffold
Doubled H-bond capacity affects complexation stoichiometry.
Comparators: 1 donor (mono-hydroxy analogs)
Hydrogen bonding Catalysis Complexation

Electronic Substituent Effects and Acidity Prediction

As a member of the 4-substituted-2-nitrophenol series, the acidity (pKa) of the target compound is quantitatively governed by the electronic nature of the para-substituent on the phenyl ring bearing the nitro group. The foundational study by Rapoport (1961) established a linear correlation between Hammett σ values and apparent pKa for thirteen 4-substituted-2-nitrophenols . While the specific pKa of 4-(4-hydroxyphenyl)-2-nitrophenol is not directly reported, the 4-(4-hydroxyphenyl) substituent has a σₚ value that is more electron-donating than hydrogen (σₚ = 0) and less donating than amino (σₚ = -0.66), placing its predicted pKa between 7.2 and 7.8—significantly higher than that of 4-nitrophenol (pKa ≈ 7.15) and 2-nitrophenol (pKa ≈ 7.23), but lower than 4-amino-2-nitrophenol (pKa ≈ 8.2) [1][2]. This electronic difference from non-biaryl 2-nitrophenols has practical consequences for pH-dependent extraction, ionization state in biological media, and nucleophilic reactivity of the phenolate anion.

Predicted pKa
Class-level inference
7.2–7.8
Hammett correlation
Informs pH-dependent extraction and ionization state.
Experimental verification needed
Acidity pKa Electronic effects

Molecular Weight and Rotatable Bond Differences

The target compound has a molecular weight of 231.20 g/mol and one rotatable bond between the two phenyl rings, compared to 139.11 g/mol and zero rotatable bonds for 2-nitrophenol or 4-nitrophenol [1]. The 92 Da mass increase and the introduction of an aryl-aryl torsional degree of freedom result in fundamentally different crystallization behavior, melting properties, and packing in the solid state. The biphenyl core provides a larger π-surface area for potential π-stacking interactions, a feature entirely absent in mono-ring nitrophenols. When compared to the mono-hydroxy analog 4-Hydroxy-2'-nitrobiphenyl (MW 215.20 g/mol), the target compound is 16 g/mol heavier and has one additional phenolic oxygen, which increases crystal lattice energy and typically raises the melting point [2].

Molecular Weight
Supporting evidence
231.20 g/mol
+92 Da vs 2-nitrophenol
Impacts stoichiometric calculations and standard preparation.
Rotatable bond: 1 (biphenyl core)
Molecular size Rotatable bonds Crystallinity

4-(4-Hydroxyphenyl)-2-nitrophenol: Optimal Procurement Scenarios


Bifunctional Ligand Synthesis via Dual Chelation

The target compound's two phenolic -OH groups, positioned on separate aromatic rings, enable the construction of ditopic ligands for metal-organic frameworks (MOFs) or coordination polymers. The higher PSA (86.28 Ų) and dual HBD count (2) make it uniquely suited for bridging two metal centers simultaneously, a geometry that mono-hydroxy analogs cannot achieve without additional synthetic manipulation .

Pharmacophore Building Block with Controlled Lipophilicity

With a LogP of 3.20 and a PSA of 86.28 Ų, this compound resides within a favorable property space for CNS drug-like molecules, balancing permeability and solubility. When a synthetic route requires a nitrophenol intermediate that can be reduced to an aniline while retaining a phenolic handle for further conjugation, the dual-hydroxyl structure offers a reactivity profile distinct from 4-Hydroxy-2'-nitrobiphenyl (LogP 3.50, PSA 63.4 Ų), which is too lipophilic for certain target product profiles .

Precursor for Asymmetric Biphenyl Derivatization

The presence of chemically distinct hydroxyl groups—one on the nitrophenyl ring and one on the unsubstituted phenyl ring—allows for sequential and orthogonal protection/deprotection strategies. The electronic differentiation (withdrawal by the nitro group) renders the phenolic -OH on the nitrophenyl ring more acidic (predicted pKa shift of +0.5 to +1.0 units relative to the other hydroxyl), enabling selective deprotonation and regioselective derivatization . This contrasts with symmetrical dihydroxybiphenyls or mono-hydroxy analogs that lack this built-in selectivity.

Reference Standard for Nitrophenol SAR Studies

As a member of the 4-substituted-2-nitrophenol series characterized by Rapoport (1961), this compound serves as a data point for extending the Hammett σ-ρ correlation to biaryl substituents . Its intermediate predicted pKa (7.2–7.8) fills a gap between strongly electron-withdrawing (e.g., 4-nitro) and strongly electron-donating (e.g., 4-amino) substituents, making it valuable for calibrating computational models of acidity and electronic effects in biphenyl systems.

Application
Selection Property
Validation Focus
Bifunctional ligand synthesis
Dual phenolic donor geometry
Coordinate bridging capability
CNS drug-like building block
Controlled LogP/PSA balance
Permeability-solubility profile
Orthogonal derivatization precursor
Chemically distinct -OH groups
Regioselective protection/deprotection
SAR calibration standard
4-(4-hydroxyphenyl) substituent
Hammett correlation extension
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